

Fulacimstat chymase activity measurement assay

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fulacimstat

CAS No.: 1488354-15-9

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Introduction to Fulacimstat and Chymase

Fulacimstat (BAY 1142524) is a potent, selective, and orally available inhibitor of human chymase (CMA-1) [1]. Chymase is a serine protease stored in and released by mast cells. Its role in cardiac fibrosis and remodeling was the initial focus of its therapeutic investigation [1]. While clinical trials for cardiac remodeling after myocardial infarction did not show efficacy, a more recent and promising application has emerged in thrombosis [1] [2].

Recent studies reveal that chymase within thrombi inactivates plasmin, a key enzyme in breaking down blood clots [1] [3]. **Fulacimstat**, by inhibiting chymase, protects plasmin activity and accelerates clot dissolution. This **profibrinolytic effect** occurs without increasing bleeding risk, a significant advantage over current thrombolytic agents like tPA [1] [3]. This makes **fulacimstat** a potential novel therapeutic for acute thrombosis settings such as stroke, pulmonary embolism, and deep vein thrombosis.

Fulacimstat Profile and Key Assay Data

The table below summarizes the core characteristics of **fulacimstat** and its performance in key pharmacological assays.

Parameter	Details/Value	Assay Context/Notes
Drug Name	Fulacimstat (BAY 1142524)	Development code [1].
Target	Human chymase (CMA-1)	A chymotrypsin-like serine protease [1].
IC ₅₀ vs. Human Chymase	4 nM	Concentration for 50% enzyme inhibition [3].
Selectivity	IC ₅₀ > 2 μM for other serine proteases (plasmin, thrombin, factor Xa, etc.)	Demonstrates high selectivity, reducing risk of off-target effects [3].
Primary Proposed Mechanism	Inhibition of plasmin inactivation within clots	Chymase cleaves and inactivates plasmin; fulacimstat blocks this, enhancing fibrinolysis [1] [3].
Key Experimental Readout	Increased rate of clot lysis	Measured by absorbance or clot weight reduction [3].
Clinical Safety	Safe and well-tolerated in human trials (CHIARA MIA 2)	Confirmed in patients after myocardial infarction [2] [3].

The following table outlines the key reagents and materials required to perform the assays.

Reagent/Chemical	Source/Example	Purpose in Assay
Recombinant Human CMA-1 (rCMA-1)	Bayer AG (commercially available)	Source of chymase enzyme to test inhibitor efficacy [3].
Fulacimstat (BAY 1142524)	Bayer AG	The chymase inhibitor under investigation [3].
Plasmin/Plasminogen Inhibitor (BAY 1214237)	Bayer AG	Control to confirm the specific role of the plasmin pathway [3].
Rivaroxaban	Commercially available	Anticoagulant control [3].

Reagent/Chemical	Source/Example	Purpose in Assay
Fluorogenic Chymase Substrate (Abz-HPFHL-Lys(Dnp)-NH ₂)	Bayer AG	Directly measures chymase enzymatic activity [3].
Recombinant Tissue Plasminogen Activator (tPA)	Commercially available	Standard thrombolytic agent to induce fibrinolysis [3].
Sodium Citrate-treated Human Whole Blood	Healthy donors	Source for forming native blood clots [3].
Calcium Chloride (CaCl ₂)	Standard laboratory supplier	Used to recalcify citrated blood and initiate clotting [3].

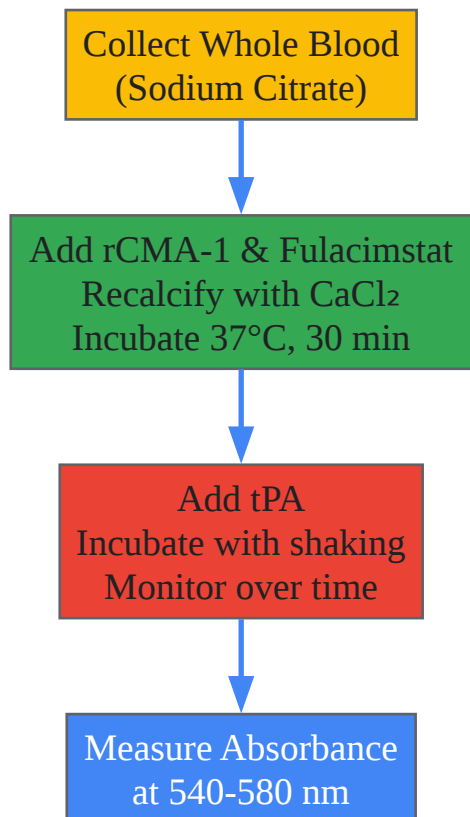
Detailed Experimental Protocols

Protocol 1: In Vitro Thrombolysis Assay in Human Whole Blood

This protocol evaluates the profibrinolytic effect of **fulacimstat** using a halo-shaped human blood clot model [3].

Workflow Diagram: Thrombolysis Assay

Thrombolysis Assay Workflow



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Step-by-Step Procedure:

- **Blood Collection and Preparation:** Collect whole blood from healthy human donors into sodium citrate (3.2% w/v final) and store at 4°C for up to 7 days [3].
- **Treatment and Clot Formation:**
 - Aliquot 20-50 µL of citrated whole blood into a well of a 96-well plate.
 - Pre-incubate blood with:
 - **Experimental groups:** Recombinant human chymase (rCMA-1, e.g., 1 µM) in the presence or absence of **fulacimstat** (1-100 µM).
 - **Control groups:** Vehicle (e.g., 0.1% DMSO), **fulacimstat** alone, rCMA-1 alone.
 - Initiate clot formation by adding calcium chloride (CaCl₂, e.g., 31.2 mM final concentration) to recalcify the blood.
 - Incubate the plate at 37°C for 30 minutes to allow complete clot formation [3].
- **Induction of Thrombolysis:**
 - Carefully add a fibrinolysis-inducing agent, such as recombinant tissue plasminogen activator (tPA), to the surrounding solution.
 - Place the plate on a shaking incubator at 37°C to initiate and promote clot lysis [3].

- **Data Acquisition and Analysis:**

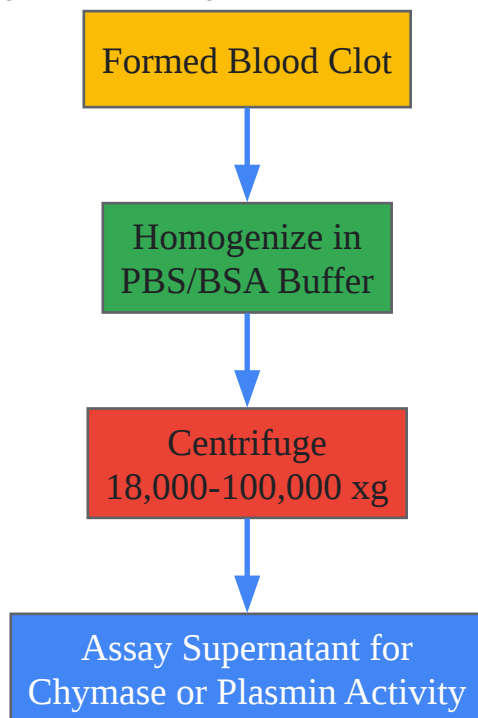
- Continuously monitor the turbidity of the solution by measuring absorbance at a wavelength between 540 nm and 580 nm. The release of red blood cells from the lysing clot leads to an increase in absorbance [3].
- Plot absorbance over time. Compare the rate and extent of clot lysis between treatment groups. **Fulacimstat** is expected to accelerate lysis in clots treated with rCMA-1.

Protocol 2: Measuring Chymase and Plasmin Activity from Clot Extracts

This protocol details how to homogenize blood clots to extract and measure the enzymatic activity of chymase and plasmin directly from the clot microenvironment [3].

Workflow Diagram: Clot Extract Analysis

Enzyme Activity from Clot Extracts



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Step-by-Step Procedure:

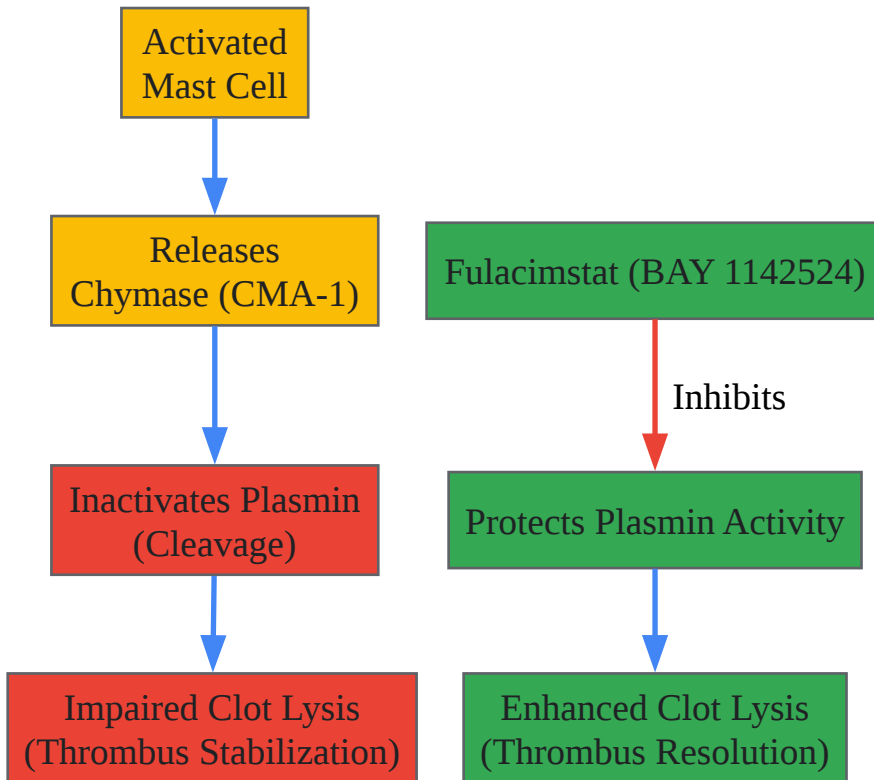
- **Clot Homogenization:**
 - After formation, transfer the blood clot to a homogenizer.
 - Homogenize it in 10 volumes (v/w) of ice-cold phosphate-buffered saline (PBS, 20 mM, pH 7.4) supplemented with bovine serum albumin (BSA, 0.5 mg/mL for chymase extraction or 1.5 mg/mL for plasmin extraction) [3].
- **Extract Clarification:**
 - Transfer the homogenate to a microtube and incubate at 37°C for 30 minutes.
 - Centrifuge at high speed (18,000 xg for chymase or 100,000 xg for plasmin) at 4°C for 20-30 minutes.
 - Carefully collect the supernatant, which contains the soluble enzymes, and keep it on ice for immediate analysis [3].
- **Enzymatic Activity Measurement:**
 - **For Chymase Activity:** Incubate a sample of the supernatant with a fluorogenic chymase substrate (e.g., Abz-HPFHL-Lys(Dnp)-NH₂). Confirm the activity is **fulacimstat**-sensitive by including a control with **fulacimstat** (10 μM) [3].
 - **For Plasmin Activity:** Use a suitable plasmin-specific chromogenic or fluorogenic substrate. To demonstrate **fulacimstat**'s mechanism, compare plasmin activity from clots treated with rCMA-1 versus those co-treated with rCMA-1 and **fulacimstat** [3].

Mechanism of Action and Workflow Visualization

The following diagram integrates **fulacimstat**'s mechanism into the key experimental pathway, showing how it promotes fibrinolysis.

Pathway Diagram: Fulacimstat's Profibrinolytic Mechanism

Fulacimstat Enhances Fibrinolysis



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Critical Considerations for Researchers

- **Specificity Controls:** Always include the plasminogen/plasmin inhibitor BAY 1214237 to confirm that the observed fibrinolysis is specifically dependent on the plasmin pathway [3].
- **Chymase Stability:** Note that chymase is rapidly inactivated in pure plasma by circulating inhibitors. Its biological activity is most relevant within the protected microenvironment of a clot, which these assays are designed to mimic [3].
- **Clinical Correlation:** The promising preclinical data on **fulacimstat**'s profibrinolytic effect and its established safety profile in humans suggest a strong potential for clinical translation in thrombotic disorders [1] [2] [3].

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References

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To cite this document: Smolecule. [Fulacimstat chymase activity measurement assay]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528537#fulacimstat-chymase-activity-measurement-assay>]

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